
2-Aminoethanesulfonic tetracosanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Lignoceroyl Taurine can be synthesized through the reaction of lignoceric acid with taurine. The reaction typically involves the activation of lignoceric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions and using efficient purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Lignoceroyl Taurine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by FAAH, leading to the formation of lignoceric acid and taurine.
Oxidation: Can be oxidized to form corresponding sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: FAAH enzyme, physiological conditions (pH 7.4, 37°C).
Major Products Formed
Hydrolysis: Lignoceric acid and taurine.
Oxidation: Sulfonic acids and other oxidized derivatives.
Scientific Research Applications
N-Lignoceroyl Taurine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of taurine-conjugated fatty acids.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Medicine: Potential therapeutic applications in treating metabolic disorders and inflammation.
Industry: Used in the development of bioactive lipids and as a reference standard in lipidomics research.
Mechanism of Action
N-Lignoceroyl Taurine exerts its effects primarily through interaction with FAAH, which hydrolyzes the compound into lignoceric acid and taurine . It also activates members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These interactions influence various cellular processes, including inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
N-Arachidonoyl Taurine: Another taurine-conjugated fatty acid with similar biological activities.
N-Oleoyl Taurine: Known for its role in lipid signaling and metabolism.
N-Palmitoyl Taurine: Involved in cellular signaling pathways.
Uniqueness
N-Lignoceroyl Taurine is unique due to its long lignoceric acid chain, which influences its interaction with enzymes and receptors differently compared to other taurine-conjugated fatty acids . Its specific activation of TRPV1 and TRPV4 channels also sets it apart from similar compounds .
Properties
Molecular Formula |
C26H53NO4S |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
2-aminoethylsulfonyl tetracosanoate |
InChI |
InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)31-32(29,30)25-24-27/h2-25,27H2,1H3 |
InChI Key |
GLXKZOPTGNEHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OS(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


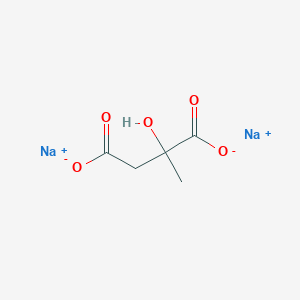

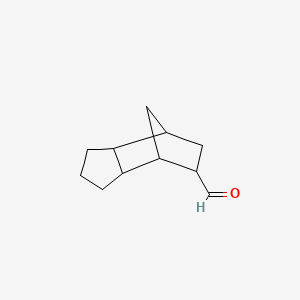
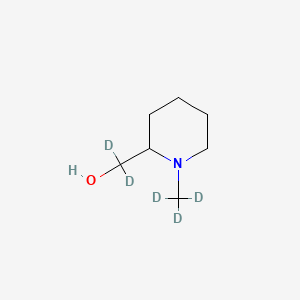
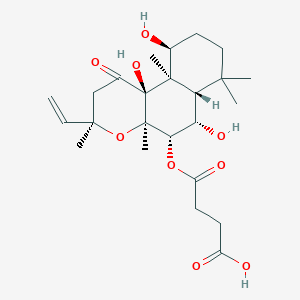
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
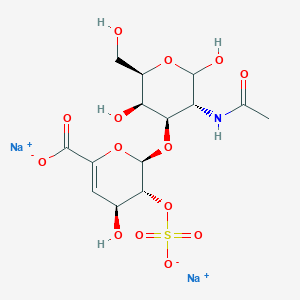
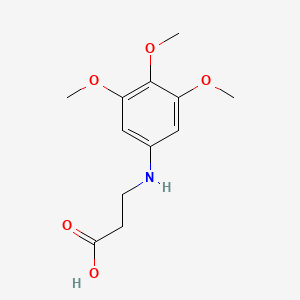
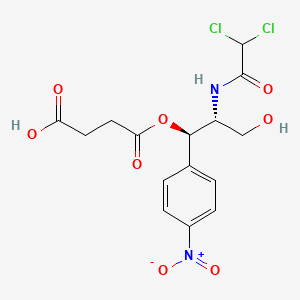

![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)



